molecular formula C15H14OS B6346650 (2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354942-43-0

(2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346650
CAS No.: 1354942-43-0
M. Wt: 242.3 g/mol
InChI Key: SIFJUUQSNGWBFM-BQYQJAHWSA-N
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Description

(2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, acids, and bases are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

(2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: It is used in the development of agrochemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anticancer activity is associated with the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Methylphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thiophene ring.

    (2E)-1-(2-Methylphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure with a thiophene ring but without the methyl group on the thiophene.

    (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methyl group on the phenyl ring instead of the thiophene.

Uniqueness

(2E)-1-(2-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of both a methyl-substituted phenyl ring and a methyl-substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-11-5-3-4-6-13(11)14(16)7-8-15-12(2)9-10-17-15/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFJUUQSNGWBFM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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